Urodilatin

Description

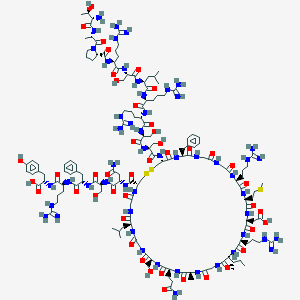

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-23-9 | |

| Record name | Urodilatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Ularitide Action

Receptor Binding and Activation Specificity of Ularitide

The initial step in Ularitide's mechanism of action is its selective and primary binding to the natriuretic peptide receptor-A (NPR-A) nih.govnih.govoup.compatsnap.comresearchgate.netfrontiersin.org. This receptor is a transmembrane protein expressed in various tissues crucial for cardiovascular and renal function, including the heart, kidney, and vascular smooth muscle nih.govresearchgate.net.

Interaction with Natriuretic Peptide Receptor-A (NPR-A)

Ularitide specifically binds to the extracellular domain of NPR-A nih.govresearchgate.net. NPR-A serves as a receptor for several natriuretic peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and urodilatin jacc.orgmdpi.com. The engagement of Ularitide with NPR-A induces a conformational change in the receptor, which is essential for activating its intracellular enzymatic domain nih.govnih.govresearchgate.net.

Activation of Particulate Guanylate Cyclase (pGC)

Integral to the NPR-A structure is an intracellular domain possessing particulate (membrane-bound) guanylate cyclase (pGC) activity nih.govnih.govresearchgate.netjacc.orgahajournals.orgoup.com. Following Ularitide's binding to the extracellular portion of NPR-A, this intrinsic pGC domain is activated nih.govnih.govpatsnap.comresearchgate.net. Guanylate cyclases are enzymes responsible for catalyzing the conversion of guanosine (B1672433) 5′-triphosphate (GTP) into cyclic guanosine-3′,5′-monophosphate (cGMP) nih.govnih.gov. This activation of pGC is a pivotal event, translating the external signal from Ularitide into an intracellular biochemical response nih.govnih.gov.

Intracellular Signaling Cascades Mediated by Ularitide

The activation of pGC by Ularitide initiates a cascade of intracellular signaling events, primarily centered around the production and subsequent actions of cyclic guanosine monophosphate (cGMP) nih.govoup.compatsnap.commdpi.com.

Generation of Cyclic Guanosine Monophosphate (cGMP)

The most direct and significant intracellular consequence of Ularitide's interaction with NPR-A and the subsequent activation of pGC is a substantial increase in the intracellular concentration of cGMP, synthesized from GTP nih.govnih.govpatsnap.comjacc.orgoup.commdpi.com. Elevated cGMP levels are fundamental to mediating the diverse physiological effects attributed to Ularitide, such as vasodilation, diuresis, and natriuresis nih.govoup.compatsnap.com. Research has demonstrated that Ularitide administration leads to a notable increase in urinary cGMP excretion nih.govtandfonline.com. For instance, a study comparing Ularitide and ANP showed that both compounds led to an approximate 3-fold increase in urinary cGMP excretion within a 30-minute urine collection period, alongside a 4-fold increase in urine flow and sodium excretion compared to baseline (P < 0.05) nih.gov.

Table 1: Comparative Renal Effects of Ularitide and ANP (30-min Urine Collection Period)

| Parameter | Fold Increase vs. Baseline (Ularitide) | Fold Increase vs. Baseline (ANP) | P-value (vs. Baseline) |

| Urine Flow | ~4-fold nih.gov | ~4-fold nih.gov | < 0.05 nih.gov |

| Sodium Excretion | ~4-fold nih.gov | ~4-fold nih.gov | < 0.05 nih.gov |

| Urinary cGMP Excretion | ~3-fold nih.gov | ~3-fold nih.gov | < 0.05 nih.gov |

Downstream cGMP Effectors

Once synthesized, cGMP propagates its effects through a variety of downstream effectors and signaling pathways nih.govresearchgate.netmdpi.com. These include, but are not limited to, cGMP-dependent protein kinases, cGMP-regulated phosphodiesterases, and cyclic nucleotide-gated ion channels nih.govmdpi.com.

Among the most thoroughly characterized downstream mediators of cGMP's actions are the cGMP-dependent protein kinases (PKG), also referred to as protein kinase G nih.govnih.govresearchgate.netjacc.orgahajournals.orgmdpi.comdrugbank.comfarmaciajournal.comnih.govahajournals.orgidrblab.net. PKG plays a crucial role in transducing the cGMP signal by phosphorylating specific proteins within the cell mdpi.comfarmaciajournal.comidrblab.net. The activation of PKG by cGMP contributes to a range of physiological responses, including the relaxation of smooth muscle cells, which underlies the vasodilatory effects, and the inhibition of sodium reabsorption within the kidneys nih.govoup.comdrugbank.comfarmaciajournal.comidrblab.net. Specifically, PKG activation can reduce sodium reabsorption by affecting amiloride-sensitive channels and can decrease intracellular calcium concentrations, thereby promoting smooth muscle relaxation nih.govoup.comdrugbank.comidrblab.net. Experimental evidence supports the involvement of PKG in Ularitide's signaling pathway, as its effects can be mimicked by cGMP analogs and inhibited by specific PKG inhibitors nih.gov.

cGMP-Regulated Phosphodiesterases

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger whose intracellular concentrations are tightly regulated by its synthesis via guanylate cyclases and its degradation by cGMP-regulated phosphodiesterases (PDEs) wikipedia.org. While Ularitide primarily acts by stimulating cGMP production, the resulting increase in cGMP levels indirectly influences the activity of these phosphodiesterases. Elevated cGMP serves as a substrate for PDEs, which hydrolyze cGMP, thereby modulating the duration and intensity of cGMP-mediated signaling wikipedia.org. The dynamic interplay between cGMP synthesis, stimulated by Ularitide, and cGMP degradation by PDEs is critical in fine-tuning cellular responses to natriuretic peptides.

Cyclic Nucleotide-Gated Ion Channels

Cyclic nucleotide-gated (CNG) ion channels are a family of non-selective cation channels directly regulated by cyclic nucleotides, including cGMP wikipedia.org. The increase in intracellular cGMP levels, a direct consequence of Ularitide's activation of NPR-A, leads to the direct binding of cGMP to these channels. This binding can induce conformational changes in the channels, leading to their opening or modulation of their conductance wikipedia.org. Through this mechanism, Ularitide's action on cGMP production can influence ion flux across cell membranes, contributing to various cellular responses, particularly in excitable cells and those involved in fluid and electrolyte balance.

Cellular and Systemic Physiological Responses Elicited by Ularitide

The elevation of intracellular cGMP levels initiated by Ularitide binding to NPR-A triggers a cascade of physiological responses that collectively contribute to its therapeutic profile.

Vasodilation and Vascular Smooth Muscle Relaxation

Ularitide induces vasodilation and relaxation of vascular smooth muscle cells, a key effect mediated by the cGMP pathway nih.govdrugbank.compatsnap.com. Increased intracellular cGMP activates cGMP-dependent protein kinase (PKG) drugbank.comnih.gov. PKG then phosphorylates various target proteins, leading to a decrease in intracellular calcium (Ca²⁺) concentration drugbank.comnih.govoup.com. This reduction in intracellular Ca²⁺ is a critical step in promoting smooth muscle relaxation, leading to vasodilation drugbank.comnih.govoup.com. Ularitide's vasodilatory effects are observed in various vascular beds, including the renal, pulmonary, and coronary circulations nih.gov.

Natriuresis and Diuresis

Ularitide is a potent natriuretic and diuretic agent, promoting the excretion of sodium and water from the kidneys nih.govdrugbank.compatsnap.comnih.govtandfonline.comdovepress.com. This effect is primarily mediated through its action within the renal tubules. Ularitide, as this compound, regulates sodium and water transport across renal proximal tubules by inhibiting the Na⁺/K⁺ ATPase lktlabs.com. Furthermore, activation of cGMP-dependent protein kinase by Ularitide inhibits sodium reabsorption, including via amiloride-sensitive channels drugbank.comnih.gov. Studies have shown that Ularitide administration leads to a significant increase in urinary flow and sodium excretion. For instance, in conscious female dogs with low-output congestive heart failure, Ularitide infusion resulted in significant increases in diuresis and natriuresis nih.gov. In clinical studies, Ularitide infusions were associated with increased plasma cGMP and a substantial increase in urine flow and sodium excretion. nih.gov

Table 1: Effects of Ularitide on Renal Excretion and cGMP Levels

| Parameter | Baseline | Ularitide Infusion (e.g., 15-30 ng/kg/min) | Change/Effect | Source |

| Plasma cGMP | No change (placebo) | Increased (P ≤ 0.05 vs. baseline/placebo) | Significant increase (1-12 hours) | nih.gov |

| Urine Flow | Baseline | Increased | Approximately 4-fold increase | nih.gov |

| Urinary Sodium Excretion | Baseline | Increased | Approximately 4-fold increase | nih.gov |

| Urinary cGMP Excretion | Baseline | Increased | Approximately 3-fold increase | nih.gov |

Renal Dopamine (B1211576) Metabolism Modulation

Ularitide, as this compound, has been shown to modulate renal dopamine metabolism lktlabs.commedchemexpress.cnnih.govresearchgate.net. Renal dopamine plays a central role in regulating renal sodium excretion nih.gov. This compound increases renal dopamine uptake and enhances cGMP/PKG activity, which are mechanisms through which dopamine also exerts its natriuretic effects lktlabs.com. There is evidence suggesting a synergistic relationship between the renal dopaminergic system and natriuretic peptides like Ularitide, where Ularitide reinforces the natriuretic and diuretic effects of dopamine by promoting its intracellular accumulation and influencing its metabolism nih.gov. This interaction highlights a complex regulatory network contributing to Ularitide's renal benefits nih.gov.

Effects on Endothelial Cell Permeability

Ularitide has demonstrated effects on endothelial cell permeability, a key factor in vascular leakage and edema formation. In studies utilizing human umbilical vein endothelial cells (HUVECs), ularitide acetate (B1210297) was shown to increase the amount of cyclic nucleotides, specifically cGMP, and concurrently decrease the thrombin-induced rise in macromolecular permeability medchemexpress.comnih.gov. This action is critical as endothelial cell contraction contributes significantly to vascular leakage, and elevated intracellular cGMP levels can counteract this by enhancing the endothelial barrier function nih.gov.

The potency of ularitide acetate in reducing endothelial cell permeability has been comparatively assessed against other substances. Research indicates that its efficacy in this regard is notable, with a potency order observed as isoproterenol (B85558) hemisulfate > ularitide acetate > sodium nitroprusside (SNP) nih.gov. Furthermore, preincubation of HUVECs with aminophylline, a phosphodiesterase inhibitor, resulted in a more than additive potentiation of both cGMP levels and the permeability-lowering effects induced by ularitide acetate, suggesting potential synergistic therapeutic applications nih.gov.

Table 1: Comparative Potency in Reducing Thrombin-Induced Endothelial Permeability in HUVECs

| Compound | Effect on Cyclic Nucleotides | Effect on Permeability | Relative Potency |

| Isoproterenol Hemisulfate | Increased | Decreased | High |

| Ularitide Acetate | Increased | Decreased | Moderate |

| Sodium Nitroprusside (SNP) | Increased | Decreased | Lower |

| Aminophylline | Weakly Increased | No decrease alone | Very Low |

Bronchodilatory Effects

Ularitide exhibits significant bronchodilatory properties researchgate.netoup.com. Studies have shown that ularitide can reverse methacholine-evoked contraction in bovine bronchi medchemexpress.com. This effect is associated with an increase in cyclic GMP levels in bovine bronchi, particularly in the presence of phosphoramidon (B1677721) medchemexpress.com.

Clinical investigations in individuals with asthma have further highlighted the bronchodilating capabilities of intravenous ularitide. These studies indicated that ularitide's dose-dependent bronchodilatory effects were superior to those observed with cardiodilatin/atrial natriuretic peptide (ANP) nih.gov. Notably, at a concentration of 17.1 pmol/kg/min, ularitide demonstrated efficacy comparable to salbutamol (B1663637) across all levels of the tracheobronchial tree nih.gov. Moreover, ularitide monotherapy has been shown to produce bronchodilation comparable to a standard dose of albuterol, and when combined with albuterol inhalation, it leads to a significantly stronger bronchodilatory effect oup.com.

Comparative Molecular Pharmacology of Ularitide versus other Natriuretic Peptides

Ularitide, a 32-amino acid peptide, is a synthetic representation of this compound, which is derived from the same precursor as Atrial Natriuretic Peptide (ANP) oup.comajol.info. Its pharmacological profile, while sharing similarities with other natriuretic peptides, also presents distinct advantages.

Resistance to Neutral Endopeptidase (NEP) Degradation

A key characteristic distinguishing ularitide from other natriuretic peptides, particularly ANP, is its enhanced resistance to degradation by neutral endopeptidase (NEP) nih.govresearchgate.netoup.comtandfonline.comresearchgate.net. This increased stability is attributed to an N-terminal extension of four additional amino acids in ularitide's structure compared to ANP nih.govresearchgate.netoup.comtandfonline.com.

NEP is an ectoenzyme primarily located in the brush border of the proximal tubule, where it typically degrades natriuretic peptides nih.govoup.comtandfonline.com. Due to its resistance to NEP, ularitide is more likely to reach the inner medullary collecting duct, where it can effectively bind to the NPR-A receptor and inhibit sodium reabsorption nih.govresearchgate.net. While ularitide, like other natriuretic peptides, is subject to inactivation by binding to the natriuretic peptide clearance receptor (NPR-C) and enzymatic degradation by NEP, its higher stability against NEP degradation contributes to its more effective renal actions compared to ANP-99-126 oup.com.

Table 2: Resistance to Neutral Endopeptidase (NEP) Degradation

| Natriuretic Peptide | Resistance to NEP Degradation | Structural Feature |

| Ularitide | High | N-terminal extension of 4 amino acids compared to ANP nih.govresearchgate.nettandfonline.com |

| ANP | Lower | Shorter N-terminus compared to Ularitide nih.govresearchgate.nettandfonline.com |

Differential Activity Profiles

Ularitide binds to and activates the natriuretic peptide receptor A (NPR-A) with affinities similar to ANP drugbank.comtandfonline.com. This activation leads to the stimulation of particulate guanylyl cyclase, resulting in increased intracellular cGMP levels drugbank.comoup.comnih.gov. The subsequent rise in cGMP mediates various physiological effects, including vasodilation through smooth muscle relaxation, and natriuresis and diuresis via the inhibition of Na+ reabsorption in distal tubular cells drugbank.comoup.com.

The pharmacological effects of ularitide encompass natriuresis, diuresis, vasodilation, bronchodilation, and inhibition of the renin-angiotensin-aldosterone system (RAAS) nih.govresearchgate.netoup.com. In animal models, ularitide administration has been shown to induce significant increases in diuresis and natriuresis, demonstrating stronger renal effects compared to ANP nih.gov. Studies have indicated that ularitide is a more potent natriuretic agent than ANP tandfonline.com. In some instances, both ularitide and ANP were associated with an approximate four-fold increase in urine flow and sodium excretion, though ularitide's effects were more pronounced in specific animal models researchgate.netoup.com. Ularitide has also been observed to increase urinary cGMP excretion by approximately three-fold researchgate.net.

In clinical settings involving patients with heart failure, ularitide infusion led to a significant decrease in systolic blood pressure and central venous pressure, alongside increased urine flow and urinary sodium excretion. These beneficial effects were accompanied by a rise in both plasma and urinary cGMP levels oup.com. While ANP and B-type natriuretic peptide (BNP) also contribute to improved left ventricular function through vasodilation and natriuretic actions, ularitide has been noted for exhibiting stronger natriuretic effects with fewer hypotensive side effects compared to ANP-99-126 oup.com.

Table 3: Comparative Pharmacological Effects of Natriuretic Peptides

| Effect | Ularitide nih.govresearchgate.netoup.comoup.comtandfonline.com | ANP nih.govresearchgate.netoup.comoup.comtandfonline.com | BNP oup.com |

| Natriuresis | Stronger | Present | Present |

| Diuresis | Stronger | Present | Present |

| Vasodilation | Present | Present | Present |

| Bronchodilation | Present | Less pronounced | - |

| RAAS Inhibition | Present | - | - |

| Resistance to NEP Degradation | High | Lower | - |

| Hypotensive Side Effects (relative to natriuresis) | Fewer | More | - |

Preclinical Research on Ularitide Efficacy and Safety

In Vivo Animal Models of Cardiovascular Disease

Preclinical research on Ularitide has utilized various animal models to elucidate its effects on cardiovascular function and associated parameters.

Studies in male Wistar rats with surgically induced chronic aortocaval fistula (ACF), a model mimicking high-output heart failure, demonstrated that Ularitide infusion resulted in significant, dose-dependent increases in urinary flow, glomerular filtration rate (GFR), sodium excretion, and urinary cyclic guanosine (B1672433) monophosphate (cGMP) excretion wikipedia.orglipidmaps.org. Ularitide treatment in these ACF-induced heart failure rats was also associated with natriuresis, diuresis, and enhanced GFR, alongside inhibition of the renin-angiotensin-aldosterone system (RAAS) pharmakb.comatamanchemicals.com. In decompensated ACF rats, Ularitide induced a significant but limited natriuretic effect pharmakb.comatamanchemicals.com.

In conscious female dogs with low-output chronic heart failure (CHF), Ularitide infusion led to a significant increase in urinary flow and sodium excretion lipidmaps.org. Furthermore, in dogs with surgically induced chronic aortocaval fistula (high-output CHF), both initial and subsequent Ularitide infusions increased urine volume and sodium excretion, with these effects being more pronounced than those observed with Atrial Natriuretic Peptide (ANP) wikipedia.orglipidmaps.org.

In conscious female dogs with low-output CHF, Ularitide infusion reduced right atrial pressure (RAP) and pulmonary artery pressure (PAP), while exhibiting no significant effects on mean arterial pressure (MAP), cardiac output (CO), stroke volume, or peripheral vascular resistance lipidmaps.org. In anesthetized male dogs with overt CHF, infusion of Ularitide resulted in significant decreases in cardiac filling pressures, including right atrial pressure (RAP), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP), with cardiac output remaining unchanged nih.govwikipedia.org.

Ularitide has demonstrated the preservation of renal function in animal models of heart failure nih.govwikipedia.org. In ACF-induced heart failure rats, Ularitide treatment was linked to an enhanced GFR and maintained renal functions pharmakb.comatamanchemicals.com. Notably, cystatin C levels, an indicator of GFR and renal injury, showed a significant decrease following Ularitide treatment in ACF rats pharmakb.com.

Ularitide's pharmacological actions consistently include the induction of diuresis and natriuresis nih.govwikipedia.orgsigmaaldrich.comfishersci.at. In conscious female dogs with low-output CHF, Ularitide significantly increased urinary flow and sodium excretion lipidmaps.org. In male Wistar rats with aortocaval fistula, Ularitide doses of 1.5 µg/kg and above produced significant, dose-dependent increases in urinary flow and sodium excretion lipidmaps.org. Intravenous administration of urodilatin (Ularitide) to rats, dogs, and healthy volunteers has demonstrated its diuretic and natriuretic effects lipidmaps.orgpharmakb.com.

Table 1: Effects of Ularitide on Renal Parameters in Rats with Aortocaval Fistula lipidmaps.org

| Parameter | Baseline (Mean ± SEM) | Ularitide (1.5 µg/kg and above) (Mean ± SEM) | P-value (vs. baseline) |

| Urinary Flow (µL/min) | 7 ± 1 | 25 ± 4 | ≤ 0.05 |

| GFR (mL/min) | 1.7 ± 0.1 | 2.6 ± 0.1 | ≤ 0.05 |

| Sodium Excretion (µL/min) | 0.4 ± 0.1 | 1.9 ± 0.4 | ≤ 0.05 |

In Vitro Cellular and Tissue Studies

Ularitide exerts its pharmacological effects through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate (cGMP) pathway nih.govwikipedia.orgsigmaaldrich.comfishersci.atwikipedia.org. In in vitro experiments, Ularitide has been shown to increase the levels of cyclic nucleotides and reduce the increase in permeability in Human Umbilical Vein Endothelial Cells (HUVEC) chemrxiv.org. Furthermore, Ularitide at a concentration of 1 µM, over a period of 0-300 seconds, increased cyclic GMP levels in the presence of phosphoramidon (B1677721) in bovine bronchi chemrxiv.org. In vivo, in male Wistar rats with aortocaval fistula, Ularitide infusions led to significant, dose-dependent increases in urinary cGMP excretion lipidmaps.org. In rabbits, this compound infusion resulted in an increase of plasma cGMP levels from 14.5 ± 5.9 nmol/l to 37.6 ± 1.2 nmol/l, which was accompanied by a notable diuresis nih.gov.

Table 2: Effect of this compound (Ularitide) Infusion on Plasma cGMP Levels in Rabbits nih.gov

| Parameter | Baseline (Mean ± SEM) | This compound Infusion (Mean ± SEM) |

| Plasma cGMP (nmol/l) | 14.5 ± 5.9 | 37.6 ± 1.2 |

Assessment of Smooth Muscle Contraction Modulation

Ularitide, a synthetic form of the human natriuretic peptide this compound, has been extensively investigated in preclinical settings for its effects on smooth muscle contraction, particularly within the vascular system. Its mechanism of action is primarily mediated through the natriuretic peptide receptor-A (NPR-A) pathway, leading to a profound impact on vascular tone and relaxation. drugbank.comnih.govnih.govresearchgate.netdovepress.comtctmd.comfiercebiotech.comresearchgate.netoup.comnih.gov

Detailed Research Findings:

Ularitide exerts its vasorelaxant effects by binding to the extracellular domain of the natriuretic peptide receptor-A (NPR-A), a receptor expressed in various tissues, including vascular smooth muscle. nih.govresearchgate.netresearchgate.netnih.gov This binding event activates the intracellular guanylyl cyclase (also known as particulate guanylate cyclase, pGC) domain of the receptor. nih.govresearchgate.netresearchgate.net The activation of guanylyl cyclase catalyzes the conversion of guanosine 5′-triphosphate (GTP) into cyclic guanosine-3′,5′-monophosphate (cGMP). drugbank.comnih.govnih.govresearchgate.nettctmd.comresearchgate.netdovepress.com

The subsequent increase in intracellular cGMP levels is crucial for smooth muscle relaxation. This occurs through a decrease in intracellular calcium (Ca2+) concentration, which is a key regulator of muscle contraction. drugbank.comnih.govoup.comdovepress.com Consequently, this molecular cascade leads to vasodilation, a reduction in the tension of blood vessel walls. drugbank.comnih.govnih.govdovepress.comtctmd.comfiercebiotech.comoup.com

Preclinical studies have consistently demonstrated the vasorelaxant activity of this compound (ularitide) on precontracted vascular strips in both physiological and pharmacological concentrations, showing a dose-dependent relaxation. oup.com

Furthermore, research has explored Ularitide's ability to modulate endothelial barrier function, which is analogous to smooth muscle relaxation. An in vitro study using human umbilical vein endothelial cells (HUVECs) investigated the effects of Ularitide acetate (B1210297), isoproterenol (B85558) hemisulfate, and sodium nitroprusside (SNP) on thrombin-induced permeability and cyclic nucleotide levels. All three compounds increased cyclic nucleotides and decreased the rise in permeability. nih.gov The comparative potency observed in this study indicated that isoproterenol hemisulfate had a greater effect than Ularitide acetate, which in turn was more potent than sodium nitroprusside in these specific parameters. nih.gov

Data Table:

The following table summarizes the comparative effects of Ularitide acetate and other compounds on cyclic nucleotide levels and permeability in human umbilical vein endothelial cells, reflecting their capacity to influence processes analogous to smooth muscle relaxation. nih.gov

| Compound | Effect on Cyclic Nucleotides (cGMP/cAMP) | Effect on Thrombin-induced Permeability Raise | Relative Potency (Decreasing Permeability) |

| Isoproterenol Hemisulfate | Increased | Decreased | Highest |

| Ularitide Acetate | Increased | Decreased | Moderate |

| Sodium Nitroprusside (SNP) | Increased | Decreased | Lowest |

| Aminophylline | Raised (weaker amount) | Not able to decrease on its own | Very Low/None (alone) |

Note: Data derived from in vitro studies. nih.gov

This table illustrates the relative effectiveness of Ularitide acetate in modulating endothelial cell permeability, which is indicative of its broader influence on cellular mechanisms related to smooth muscle relaxation and vascular integrity. nih.gov

Clinical Research and Development of Ularitide

Phase I and Phase II Clinical Trials in Acute Decompensated Heart Failure (ADHF) Patients

Early clinical studies, including Phase I and II trials, have demonstrated beneficial effects of ularitide in patients with heart failure, such as symptom relief, vasodilation, and preservation of renal function nih.govnih.gov. These foundational studies laid the groundwork for further investigation into ularitide's role in ADHF.

Safety and Efficacy Studies (e.g., SIRIUS I and SIRIUS II trials)

The Safety and Efficacy of an Intravenous Placebo-Controlled Randomized Infusion of Ularitide in a Prospective Double-Blind Study (SIRIUS) program comprised key Phase II trials evaluating ularitide in ADHF.

SIRIUS I (Phase IIa) was an ascending-dose safety study involving 24 ADHF patients requiring hospitalization and right heart catheterization nih.goveurekalert.orgdovepress.com. This trial, while primarily designed for safety assessment, provided early evidence of hemodynamic activity. Ularitide infusions over 24 hours demonstrated beneficial hemodynamic effects, including a decrease in pulmonary capillary wedge pressure (PCWP) and a trend toward improved dyspnea eurekalert.orgdovepress.comoup.com. At 24 hours, ularitide infusions (15 and 30 ng/kg/min) were associated with a significant decrease in mean plasma N-terminal prohormone B-type natriuretic peptide (NT-proBNP) by 40% and 45%, respectively, compared to baseline nih.gov. Plasma cGMP concentrations also increased significantly with ularitide infusions nih.gov.

SIRIUS II (Phase IIb) was a larger randomized, double-blind, placebo-controlled trial conducted across 19 centers in Europe, enrolling 221 ADHF patients eurekalert.orgoup.comoup.com. Patients received a 24-hour continuous infusion of either placebo or ularitide at doses of 7.5 ng/kg/min, 15 ng/kg/min, or 30 ng/kg/min oup.comoup.com. The study's primary endpoints included changes in PCWP and dyspnea score at six hours eurekalert.org. Results indicated that ularitide significantly reduced PCWP and improved dyspnea in a dose-dependent manner eurekalert.orgoup.comoup.commdedge.com. Ularitide also preserved short-term renal function nih.goveurekalert.orgoup.com.

Hemodynamic Responses

Ularitide consistently demonstrated favorable hemodynamic effects in ADHF patients across clinical trials.

In SIRIUS I, ularitide significantly decreased mean PCWP. For instance, at 6 hours, PCWP decreased by 10 mmHg in the 15 ng/kg/min group and by 15 mmHg in the 30 ng/kg/min group (P < 0.05) nih.gov. Right Atrial Pressure (RAP) also decreased in both groups nih.gov.

The SIRIUS II trial further confirmed these findings, showing a significant decrease in PCWP across all ularitide dose groups at 6 hours compared to placebo oup.comoup.com. For the 7.5, 15, and 30 ng/kg/min groups, the p-values for PCWP reduction were 0.052, 0.000004, and 0.000002, respectively oup.com. A meta-analysis of randomized double-blind studies in ADHF patients highlighted significant PCWP benefits for ularitide over placebo at 6 hours (Hedges' g effect size, -0.979; P < 0.0001) nih.govresearchgate.netnih.gov. This meta-analysis also revealed a significant difference in effect size for right atrial pressure (RAP) at 6 hours, with ularitide showing a Hedges' g of -0.797 compared to -0.304 for other treatments (P = 0.0274) nih.govresearchgate.netnih.gov.

Table 1: Hemodynamic Effects of Ularitide in SIRIUS II (Change from Baseline at 6 hours) oup.comoup.com

| Parameter | Placebo (n=53) | Ularitide 7.5 ng/kg/min (n=60) | Ularitide 15 ng/kg/min (n=53) | Ularitide 30 ng/kg/min (n=55) |

| Pulmonary Capillary Wedge Pressure (PCWP) | -4 mmHg | Significant decrease (P=0.052) | Significant decrease (P=0.000004) | Significant decrease (P=0.000002) |

| Right Atrial Pressure (RAP) | - | Decreased | Decreased (P=0.008 at 4h) | Decreased (P=0.001 at 4h) |

Ularitide infusions were associated with an increase in cardiac index (CI) and stroke volume index nih.govresearchgate.netdovepress.com. In SIRIUS II, a significant increase in cardiac index was observed in the 15 and 30 ng/kg/min groups at 6 hours (P=0.017 and P=0.00002, respectively), alongside a reduction in systemic vascular resistance eurekalert.orgoup.comoup.com. This increase in CI was evident as early as 1 hour after the start of infusion in the higher dose groups and persisted over 24 hours oup.commedscape.com.

Table 2: Cardiac Index and Systemic Vascular Resistance Changes in SIRIUS II oup.comoup.com

| Parameter | Ularitide 15 ng/kg/min | Ularitide 30 ng/kg/min |

| Cardiac Index (CI) | Increased (P=0.017) | Increased (P=0.00002) |

| Systemic Vascular Resistance (SVR) | Reduced | Reduced |

Clinical Symptom Alleviation (e.g., Dyspnea)

A key clinical benefit observed with ularitide was the alleviation of dyspnea, a cardinal symptom in ADHF patients. In SIRIUS I, self-assessed dyspnea tended to improve nih.gov. The SIRIUS II trial demonstrated a statistically significant improvement in dyspnea score across all three ularitide dosing groups (7.5, 15, and 30 ng/kg/min) compared to placebo at 6 hours (P<0.05 for all groups) eurekalert.orgoup.comoup.commdedge.commedscape.commedscape.com. More patients receiving ularitide reported moderate or marked dyspnea improvements after 6 and 24 hours of infusion compared to the placebo group oup.comoup.com.

Table 3: Dyspnea Improvement in SIRIUS II at 6 hours (Patients reporting "moderately or markedly improved") mdedge.com

| Treatment Group | Percentage of Patients |

| Placebo | 25% |

| Ularitide 7.5 ng/kg/min | 38% |

| Ularitide 15 ng/kg/min | ~45% |

| Ularitide 30 ng/kg/min | ~45% |

Renal Function Trajectories

Clinical trials of ularitide in ADHF patients indicated that the compound generally preserved renal function. In Phase I and II studies, ularitide demonstrated beneficial effects while preserving renal function nih.govnih.gov. Specifically, in the SIRIUS II trial, kidney function was preserved during the three-day observation period following treatment eurekalert.org. Serum creatinine (B1669602) levels remained unchanged through day 3, and 24-hour creatinine clearance and total incidences of creatinine clearance (>25%) were comparable across all treatment groups, including placebo oup.comoup.commedscape.com. Although an initial study with a small number of patients showed high variability in renal effects, with no statistically significant difference in urine volume and sodium excretion compared to placebo, later findings from SIRIUS II supported the preservation of renal function nih.govoup.com.

Biomarker Changes (e.g., NT-proBNP, Endothelin-1 (B181129), Aldosterone)

Clinical studies have shown that Ularitide influences several key biomarkers associated with heart failure and renal function. In the TRUE-AHF trial, Ularitide led to significant decreases in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels compared to placebo (p < 0.001) acc.org. NT-proBNP is a crucial indicator of ventricular wall stress medscape.comtandfonline.com. While Ularitide reduced NT-proBNP, it did not significantly affect cardiac troponin T levels, which are markers of myocardial injury acc.orgmedscape.comnih.govresearchgate.net.

Beyond natriuretic peptides, Ularitide has demonstrated effects on other neurohormonal systems. In a Phase IIa and IIb study involving patients with ADHF, Ularitide infusions were associated with a significant decrease in plasma endothelin-1 levels by approximately 15% across all doses compared to placebo at 26 hours nih.govresearchgate.net. This reduction in endothelin-1, a potent vasoconstrictor, correlated strongly with a decrease in pulmonary capillary wedge pressure (PCWP) nih.gov. Furthermore, a 15 ng/kg/min Ularitide infusion at 6 hours was linked to a 40% decrease in plasma aldosterone (B195564) levels (p = 0.05) nih.gov. The pharmacological actions of Ularitide include the inhibition of the renin-angiotensin-aldosterone system (RAAS) guidetopharmacology.orgnih.gov. Animal studies have also supported these findings, showing that Ularitide treatment can lead to significant suppression of RAAS activation, an effect amplified when combined with omapatrilat, a vasopeptidase inhibitor tandfonline.comajol.info.

The following table summarizes the observed biomarker changes with Ularitide treatment:

Table 1: Biomarker Changes with Ularitide Treatment

| Biomarker | Effect of Ularitide (vs. Placebo) | Significance (p-value) | Reference |

| NT-proBNP | Decreased | < 0.001 | acc.orgmedscape.comnih.govresearchgate.netnih.govresearchgate.net |

| Endothelin-1 | Decreased (~15%) | Significant | nih.govresearchgate.net |

| Aldosterone | Decreased (~40%) | 0.05 | nih.gov |

| Cardiac Troponin T | No significant difference | 0.70 | acc.orgmedscape.comnih.govresearchgate.net |

Phase III Clinical Trials: The TRUE-AHF Study

The pivotal Phase III clinical trial for Ularitide in ADHF was the Trial of Ularitide Efficacy and Safety in Acute Heart Failure (TRUE-AHF) tctmd.comacc.orgoup.comnih.gov. This randomized, double-blind, parallel-group, placebo-controlled, event-driven trial aimed to evaluate the effects of Ularitide infusion on the clinical status and cardiovascular mortality of patients with ADHF tctmd.comoup.comnih.gov. The study enrolled 2,157 patients across over 200 centers in the U.S., Europe, Canada, and Latin America tctmd.comacc.orgmedscape.com. A key design feature of TRUE-AHF was the early initiation of treatment, with patients randomized within 12 hours (median of 6 hours) after their initial clinical evaluation for ADHF acc.orgnih.govoup.comnih.govmdedge.com. Patients received a continuous intravenous infusion of either Ularitide (15 ng/kg/min) or matching placebo for 48 hours, in addition to accepted standard-of-care therapy acc.orgnih.govoup.com.

Primary and Secondary Endpoints Evaluation

The TRUE-AHF trial had two co-primary endpoints tctmd.comfirstwordpharma.comnih.govresearchgate.netoup.comnih.gov:

Hierarchical clinical composite endpoint : This endpoint evaluated the initial 48-hour clinical course, combining information on patient global assessment of symptoms, persistent or worsening heart failure events requiring intervention (e.g., intensification of IV therapy, mechanical support), and all-cause mortality firstwordpharma.comnih.govresearchgate.netoup.comonderzoekmetmensen.nlahajournals.org. Patients were classified as "improved" if they showed moderate or marked improvement in symptoms at 6, 24, and 48 hours without in-hospital worsening heart failure or death onderzoekmetmensen.nlcrtonline.org.

Cardiovascular mortality : This endpoint assessed death from cardiovascular causes during long-term follow-up, with a median follow-up of 15 months acc.orgnih.govresearchgate.netnih.govmdedge.com.

Secondary endpoints included, among others, the length of hospital stay, length of stay in intensive care, and the occurrence of worsening heart failure events within 120 hours researchgate.netonderzoekmetmensen.nlclinicaltrialsregister.eu. Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) were also evaluated as a secondary outcome researchgate.net.

Impact on Clinical Composite Endpoints

In the intention-to-treat analysis, there was no significant between-group difference with respect to the hierarchical clinical composite outcome acc.orgresearchgate.net. Despite Ularitide achieving cardiac and intravascular decongestion and reducing cardiac wall stress, it did not reduce myocardial injury or alter the natural course of heart failure as measured by this composite endpoint medscape.comnih.govresearchgate.netmdedge.com.

Cardiovascular Mortality Outcomes

The TRUE-AHF trial found no significant difference in cardiovascular mortality between the Ularitide and placebo groups acc.orgmedscape.comnih.govresearchgate.netresearchgate.netmdedge.com. Death from cardiovascular causes occurred in 236 patients (21.7%) in the Ularitide group and 225 patients (21.0%) in the placebo group, resulting in a hazard ratio of 1.03 (96% confidence interval, 0.85 to 1.25; P=0.75) acc.orgmedscape.comresearchgate.net. This indicated that early administration of Ularitide was not superior to placebo in improving cardiovascular outcomes among patients with ADHF acc.orgmedscape.com.

The following table presents the primary outcome data from the TRUE-AHF study:

Table 2: Primary Endpoints of the TRUE-AHF Study

| Endpoint | Ularitide Group (n=1069) | Placebo Group (n=1088) | Hazard Ratio (96% CI) | p-value | Reference |

| Cardiovascular Mortality | 21.7% (236 patients) | 21.0% (225 patients) | 1.03 (0.85-1.25) | 0.75 | acc.orgmedscape.comresearchgate.net |

| Hierarchical Clinical Composite Outcome (48 hours) | No significant difference | No significant difference | Not reported as HR | >0.05 | acc.orgresearchgate.net |

Pharmacological Interactions and Modulators of Ularitide Activity

Concomitant Drug Therapies in Heart Failure Management

Patients with ADHF typically receive a combination of diuretics, vasodilators, inotropic agents, and renin-angiotensin-aldosterone system (RAAS) modulators as standard of care. patsnap.com Clinical trials investigating Ularitide have been conducted with patients on these background therapies. nih.govoup.com

Diuretics

Diuretics, particularly loop diuretics like furosemide, are a cornerstone of ADHF management aimed at relieving fluid overload. In clinical trials of Ularitide for decompensated heart failure, intravenous diuretics were part of the standard therapy. oup.com For instance, in the SIRIUS II trial, patients in both the Ularitide and placebo groups had their baseline diuretic medication continued. oup.com While these trials establish the general compatibility of Ularitide with diuretics, specific pharmacokinetic or pharmacodynamic interaction studies are limited. The natriuretic and diuretic properties of Ularitide are expected to be additive to those of diuretics. nih.gov However, in a study on patients with refractory cirrhotic ascites, Ularitide at doses of 20–30 ng/kg/min did not lead to an increase in urine production or renal sodium excretion, and in some cases, urine production decreased, suggesting a complex interaction that may be dose and patient population-dependent. nih.gov

Vasodilators (e.g., Nesiritide, Nitroglycerin)

Vasodilators are employed in ADHF to reduce preload and afterload, thereby decreasing cardiac workload. Ularitide itself possesses vasodilatory properties. patsnap.com

Nesiritide: Both Ularitide and Nesiritide are natriuretic peptides that act via the NPR-A receptor, sharing similar pharmacological properties. nih.gov A meta-analysis of randomized, double-blind clinical studies in ADHF allowed for an indirect comparison of their hemodynamic effects. This analysis revealed that Ularitide demonstrated numerically higher effect sizes for reducing pulmonary artery wedge pressure (PAWP) at 3, 6, and 24 hours compared to other vasoactive agents, including Nesiritide. nih.gov Specifically, at 6 hours, the treatment difference between Ularitide and the pooled data for other agents was statistically significant. nih.gov Furthermore, Ularitide showed a greater effect size for reducing right atrial pressure compared to the pooled treatments. nih.gov In terms of renal function, a retrospective study comparing Nesiritide and nitroglycerin found no significant difference in the incidence of renal injury between the two, although nitroglycerin was associated with a greater decline in glomerular filtration rate. nih.gov The TRUE-AHF trial, a large study on Ularitide, did not show an increased risk of worsening renal function compared to placebo. uzh.ch

Nitroglycerin: Nitroglycerin is a commonly used vasodilator in ADHF. In comparative studies, the hemodynamic effects of nitroglycerin have been evaluated against other vasodilators. One study comparing urapidil (B1196414) to nitroglycerin in elderly patients with AHF found urapidil to be more effective in lowering systolic blood pressure and improving cardiac function. e-century.us While direct combination studies of Ularitide and nitroglycerin are not extensively detailed, their similar mechanisms of vasodilation (both increasing cGMP, albeit through different primary targets) suggest a potential for additive hypotensive effects.

Inotropic Agents (e.g., Levosimendan, Milrinone)

Inotropic agents are used to improve cardiac contractility in patients with low cardiac output.

Levosimendan: Levosimendan is a calcium sensitizer (B1316253) with inotropic and vasodilatory effects. A meta-analysis that included trials of various vasoactive substances in ADHF provides an indirect comparison of Ularitide and Levosimendan. The analysis of hemodynamic effects, such as the reduction in PAWP, included data from trials of both drugs, suggesting they are both effective in reducing cardiac filling pressures. nih.govresearchgate.net Direct studies of concomitant administration of Ularitide and Levosimendan are not available.

Milrinone: Milrinone is a phosphodiesterase 3 inhibitor that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to positive inotropic effects and vasodilation. nih.gov There is a potential pharmacokinetic interaction between Ularitide and Milrinone. It has been suggested that Ularitide may increase the renal excretion rate of Milrinone, which could potentially result in lower serum levels and a reduction in the efficacy of Milrinone. drugbank.com

Renin-Angiotensin-Aldosterone System (RAAS) Modulators

RAAS modulators, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are fundamental in the long-term management of heart failure. Ularitide has been shown to inhibit the RAAS, as evidenced by a decrease in plasma aldosterone (B195564) levels during infusion. researchgate.net This suggests a potential for synergistic effects when co-administered with RAAS modulators. While specific clinical trials focusing on the interaction between Ularitide and ACE inhibitors or ARBs are not detailed in the provided search results, the concomitant use of these agents was common in the larger Ularitide trials. oup.com The combined effect would likely lead to more pronounced reductions in blood pressure and neurohormonal activation, which could be beneficial but may also increase the risk of hypotension.

Soluble Guanylate Cyclase (sGC) Stimulators

Soluble guanylate cyclase (sGC) stimulators, such as riociguat (B1680643) and vericiguat, are a class of drugs that enhance the cGMP signaling pathway, leading to vasodilation. nih.gov They act directly on sGC, increasing its sensitivity to endogenous nitric oxide. nih.gov Ularitide also increases cGMP, but through a different mechanism involving the activation of the particulate guanylate cyclase receptor (NPR-A). nih.gov There are no direct clinical studies investigating the interaction between Ularitide and sGC stimulators. However, given that both drug classes converge on the cGMP pathway, there is a strong theoretical potential for synergistic effects on vasodilation and blood pressure reduction. This could be therapeutically advantageous but would also necessitate careful monitoring for hypotension.

Effects on Renal Excretion of Other Pharmaceutical Agents

Ularitide's primary actions include promoting diuresis and natriuresis, which can potentially affect the renal excretion of other drugs administered concurrently. nih.gov The increased urine flow could theoretically lead to a higher rate of excretion for drugs that are primarily cleared by the kidneys. It has been suggested that Ularitide may increase the excretion rate of a wide range of medications, potentially leading to lower serum levels and reduced efficacy. drugbank.com

Interactive Data Table: Potential for Increased Renal Excretion of Various Drugs by Ularitide

| Drug Class | Specific Drug Examples | Potential Clinical Implication |

| Antibiotics | Amoxicillin, Ampicillin, Ceftriaxone, Ciprofloxacin | Lower serum levels may reduce antibacterial efficacy. drugbank.com |

| Cardiovascular Agents | Bisoprolol, Digoxin, Enalaprilat, Milrinone | Reduced serum concentrations could diminish therapeutic effects. drugbank.com |

| Anticonvulsants | Brivaracetam | Potential for decreased anticonvulsant effect. drugbank.com |

| Antineoplastics | Bleomycin, Carboplatin | May lead to lower systemic exposure and reduced anticancer activity. drugbank.com |

| Analgesics | Benzatropine | Could result in decreased efficacy. drugbank.com |

| Antidiabetic Agents | Alogliptin | Potential for reduced glucose-lowering effect. drugbank.com |

| Others | Allopurinol, Cimetidine, Alprazolam | Varied implications depending on the therapeutic window of the co-administered drug. drugbank.com |

It is important to note that these potential interactions are largely based on the physiological effects of Ularitide and may not have been confirmed in dedicated clinical drug-drug interaction studies. Therefore, the clinical significance of these potential interactions remains to be fully elucidated.

Emerging Therapeutic Applications and Rationales for Ularitide

Role in Acute Kidney Injury

Ularitide has been investigated for its role in acute kidney injury (AKI), a serious complication often encountered in critically ill patients. Its primary actions within the kidney include inducing preglomerular vasodilation and postglomerular vasoconstriction, which collectively elevate the glomerular filtration rate (GFR). Additionally, ularitide inhibits sodium reabsorption within the tubular system nih.gov.

Early uncontrolled clinical trials suggested beneficial effects of ularitide in patients suffering from oliguric acute renal failure nih.govnih.gov. For instance, a controlled clinical trial in patients with acute renal failure following liver transplantation demonstrated that intravenous ularitide infusion significantly reduced the frequency of hemodialysis/hemofiltration compared to placebo (P = 0.03). In this study, serum creatinine (B1669602) levels were consistently lower in the ularitide group, and diuresis showed a tendency to be stronger nih.gov.

However, a larger double-blind, placebo-controlled, multicenter, dose-finding trial involving 176 patients with oliguric acute renal failure yielded different results. This study, which randomized patients into four different ularitide dose groups (U5, U20, U40, U80 ng/kg/min) and a placebo group (U0), found that ularitide did not reduce the incidence of mechanical renal replacement therapy (MRRT) compared to placebo-treated patients during the first 12 hours of treatment (p = 0.87). While diuresis increased in both ularitide-treated groups and the placebo group after the onset of infusion, no significant difference was observed in the first 12-hour collection period (p = 0.16) nih.govtandfonline.com.

Table 1: Incidence of Mechanical Renal Replacement Therapy (MRRT) in Acute Kidney Injury Study nih.govtandfonline.com

| Group (Ularitide Dose ng/kg/min) | Incidence of MRRT (%) | Number of Patients (n) | p-value (vs. Placebo) |

| U0 (Placebo) | 36 | 20 | 0.87 |

| U5 | 35 | 11 | |

| U20 | 36 | 9 | |

| U40 | 28 | 8 | |

| U80 | 41 | 12 |

Table 2: Median Diuresis (ML/12h) in Acute Kidney Injury Study nih.govtandfonline.com

| Group (Ularitide Dose ng/kg/min) | Median Diuresis (ML/12h) | p-value (vs. Placebo) |

| U0 (Placebo) | 576 | 0.16 |

| U5 | 514 | |

| U20 | 500 | |

| U40 | 360 | |

| U80 | 158 |

Phase I and II clinical studies in heart failure patients also indicated that ularitide preserved renal function for up to three days oup.com.

Potential in Cardiorenal Syndrome Pathophysiology

Cardiorenal syndrome (CRS) type 1 is characterized by the acute development of kidney injury and dysfunction in the context of acute cardiac illness, most commonly acute decompensated heart failure (ADHF) jacc.org. Ularitide, as a synthetic analogue of urodilatin, is known to regulate renal sodium and water excretion thoracickey.com. Its pharmacological profile includes specific vasodilation of renal, pulmonary, and coronary arteries, as well as peripheral arteries and veins. It also promotes bronchodilation, diuresis, and natriuresis, modulates intrarenal blood flow, and inhibits renal sodium reabsorption. Furthermore, ularitide can inhibit regulatory cardiac neurohormonal systems, such as the sympathetic nervous system, the renin-angiotensin system, and endothelin thoracickey.com.

In Phase IIa and IIb studies involving patients with ADHF, 24-hour infusions of ularitide led to lowered cardiac filling pressures, improved dyspnea, and preserved short-term renal function. These studies also observed a significant decrease in plasma endothelin-1 (B181129) and aldosterone (B195564) levels oup.comoup.com.

However, the pivotal Phase III study, TRUE-AHF, which evaluated ularitide as a potential treatment for ADHF, showed mixed results. While ularitide therapy was found to produce beneficial hemodynamic effects and reduce cardiac wall stress, as indicated by plasma N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, it did not reduce myocardial injury or affect disease progression, showing no change in the risk of cardiovascular death researchgate.net. The trial also concluded that ularitide did not improve the composite endpoint of 48-hour clinical course and 15-month cardiovascular mortality researchgate.net.

Anti-Inflammatory and Anti-Fibrotic Potential

Natriuretic peptides, including atrial natriuretic peptide (ANP) and this compound (of which ularitide is a synthetic form), are recognized for their diverse physiological actions, which include promoting vasodilation, natriuresis, diuresis, and reducing fibrosis, proliferation, and inflammation oup.com. These properties contribute to the protection against organ damage oup.com.

Research has specifically highlighted the anti-inflammatory and anti-fibrotic activities of ANP in various organs, including the kidneys d-nb.info. Studies on bleomycin-induced pulmonary fibrosis in mice demonstrated that ANP could significantly attenuate fibrotic changes and the accumulation of inflammatory cells in the lungs. ANP administration led to a decrease in lung fibrotic area and inflammatory cell infiltration d-nb.info. Furthermore, in cultured mouse endothelial cells, ANP was shown to reduce the phosphorylation of Smad2 after transforming growth factor-beta (TGF-β) stimulation, indicating a mechanism for its anti-fibrotic effects d-nb.info. Given that ularitide is a synthetic form of this compound, which is closely related to ANP, it is theorized to share similar anti-fibrotic and anti-hypertrophy effects oup.com.

Clinical Application in Liver Cirrhosis with Refractory Ascites

Refractory ascites is a frequent and challenging complication of liver cirrhosis, for which there is an ongoing need for effective new treatments au.dkresearchgate.net. Ularitide has been investigated in a randomized, placebo-controlled trial for its efficacy in managing refractory cirrhotic ascites au.dkresearchgate.net.

The study enrolled 17 participants, with 11 receiving ularitide and 6 receiving placebo. The primary efficacy endpoint was the change in renal water excretion, while secondary endpoints included changes in renal sodium excretion rate and body weight researchgate.net. Contrary to the study hypothesis, the findings indicated that the mean urine production actually decreased after 24 hours of ularitide treatment compared to baseline (22.8 mL/h vs. 47.5 mL/h, p = 0.04). Moreover, urine production decreased more significantly in participants randomized to ularitide than in the placebo group (24.7 mL/h vs. -6.2 mL/h, p = 0.05) researchgate.net. The trial also reported that ularitide did not increase the renal sodium excretion rate or contribute to a reduction in weight gain researchgate.net.

Table 3: Change in Mean Urine Production (mL/h) in Refractory Ascites Study researchgate.net

| Group | Baseline Urine Production (mL/h) | Urine Production after 24h (mL/h) | Change in Urine Production (mL/h) | p-value |

| Ularitide | 47.5 | 22.8 | -24.7 | 0.04 |

| Placebo | - | - | -6.2 | 0.05 |

The study concluded that ularitide, at doses of 20–30 ng/kg/min, did not demonstrate a benefit in terms of urine production or renal sodium excretion rate in patients with refractory ascites researchgate.net.

Methodological Considerations in Ularitide Research

Study Design Frameworks

Ularitide research primarily employs randomized, double-blind, placebo-controlled clinical trials to evaluate its efficacy and safety in conditions such as acute decompensated heart failure (ADHF) and acute kidney injury (AKI). nih.govresearchgate.netonderzoekmetmensen.nlpatsnap.com These studies are designed to compare the effects of continuous intravenous infusion of Ularitide against a matching placebo, often administered alongside standard-of-care therapy. onderzoekmetmensen.nloup.com The duration of Ularitide infusion typically ranges from 24 to 48 hours in ADHF trials. nih.govonderzoekmetmensen.nloup.com

Patient enrollment in ADHF trials often occurs early, within 12 hours of initial clinical presentation or emergency department admission, with some trials aiming for intervention within 6 hours. researchgate.netoup.commdedge.com Study designs also incorporate specific inclusion and exclusion criteria, such as baseline blood pressure ranges, presence of dyspnea at rest, and evidence of heart failure on chest X-ray, to ensure a homogeneous and relevant patient population. onderzoekmetmensen.nlacc.org For instance, the TRUE-AHF trial, a pivotal Phase III study, was an event-driven trial designed to enroll a significant number of patients (initially up to 4304, with 2157 ultimately enrolled) across multiple centers in North America, Europe, and Latin America. oup.comtctmd.comfiercebiotech.comnih.gov

Randomized, double-blind, placebo-controlled (RDBPC) trials form the cornerstone of Ularitide research, providing robust evidence by minimizing bias. nih.govonderzoekmetmensen.nloup.com Notable examples include the SIRIUS I (Phase IIa), SIRIUS II (Phase IIb), and TRUE-AHF (Phase III) trials. nih.govoup.comnih.goveurekalert.org In these trials, patients are typically randomized on a 1:1 basis to receive either Ularitide or a placebo, with both patients and investigators blinded to the treatment assignment. onderzoekmetmensen.nlacc.org

The SIRIUS II trial, for example, randomized 221 patients with ADHF to receive either placebo or Ularitide at various doses (7.5, 15, or 30 ng/kg/min) as a 24-hour continuous infusion. oup.comeurekalert.orgoup.com The TRUE-AHF trial, a large-scale RDBPC study, aimed to evaluate the effects of a 48-hour infusion of Ularitide on the short-term clinical course and long-term mortality in patients with acute heart failure. researchgate.netoup.commdedge.com This trial randomized 2,157 patients across 156 centers in 23 countries. mdedge.comacc.org Blinding is maintained by using identical vials for Ularitide and placebo, often with mannitol (B672) serving as the excipient for both. onderzoekmetmensen.nl

Endpoint selection in Ularitide trials is critical for assessing both acute hemodynamic effects and longer-term clinical outcomes. researchgate.netonderzoekmetmensen.nloup.com Trials often employ co-primary endpoints to capture different aspects of treatment benefit, ranging from immediate physiological changes to long-term morbidity and mortality. researchgate.netoup.comtctmd.com Efficacy endpoints are typically assessed at various time points, such as 6, 24, and 48 hours after the start of infusion, with longer-term follow-up for mortality and rehospitalization. onderzoekmetmensen.nloup.com

Hemodynamic endpoints are crucial for evaluating the immediate physiological effects of Ularitide, particularly in ADHF. nih.govoup.comoup.com Key hemodynamic parameters measured include pulmonary artery wedge pressure (PAWP), right atrial pressure (RAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), cardiac index (CI), and systemic vascular resistance (SVR). nih.govoup.comoup.com

In the SIRIUS II study, primary hemodynamic endpoints included changes in PAWP at 6 hours. eurekalert.orgoup.com Ularitide demonstrated significant decreases in PAWP, with mean reductions of approximately 10-15 mmHg in higher dose groups at 6 hours. oup.comnih.govmdedge.com A meta-analysis of randomized, double-blind trials in ADHF showed significant PAWP benefits for Ularitide over placebo at 6 hours (Hedges' g effect size, -0.979; P < 0.0001). nih.gov Ularitide also led to significant decreases in RAP and SVR, and increases in CI, particularly at higher doses. nih.goveurekalert.orgoup.com Systolic blood pressure decreased dose-dependently with Ularitide infusion. oup.comnih.govoup.com

Table 1: Selected Hemodynamic Endpoints in Ularitide Trials (SIRIUS II & Meta-analysis)

| Endpoint (Time Point) | Ularitide Effect vs. Placebo/Baseline | Significance | Source |

| PAWP (6 hours) | Significant decrease (e.g., 10-15 mmHg) | P < 0.0001 (meta-analysis) nih.gov, P < 0.05 (SIRIUS II) oup.commdedge.com | nih.govoup.comnih.govmdedge.com |

| RAP (6 hours) | Significant decrease | P = 0.0274 (meta-analysis) nih.gov | nih.govoup.comnih.gov |

| SVR (6 hours) | Significant decrease | P < 0.01 (SIRIUS II) eurekalert.orgoup.com | eurekalert.orgoup.com |

| CI (6 hours) | Significant increase | P < 0.01 (SIRIUS II) eurekalert.orgoup.com | eurekalert.orgoup.com |

| SBP | Dose-dependent decrease | Not explicitly stated P-value, but noted oup.comnih.govoup.com | oup.comnih.govoup.com |

The TRUE-AHF trial reported no significant difference in cardiovascular mortality between the Ularitide and placebo groups (21.7% vs. 21.0%, p = 0.75). acc.org Similarly, there were no significant differences observed in rehospitalization for heart failure within 30 days of discharge (7.1% vs. 7.0%, p = 1.0) or in the composite of all-cause mortality or cardiovascular hospitalization within 6 months (40.7% vs. 37.2%, p = 0.1). acc.org Earlier Phase II studies, like SIRIUS II, did not show an increase in mortality in the treatment group compared to placebo and suggested a potential for lower length of hospital stay at higher doses, though these were not primary endpoints for long-term outcomes. eurekalert.org

Table 2: Key Mortality and Rehospitalization Endpoints (TRUE-AHF Trial)

| Endpoint | Ularitide Group (%) | Placebo Group (%) | P-value | Source |

| Cardiovascular Mortality (median 15 months) | 21.7 | 21.0 | 0.75 | acc.org |

| Rehospitalization for HF (within 30 days) | 7.1 | 7.0 | 1.0 | acc.org |

| All-cause Mortality or CV Hospitalization (6 months) | 40.7 | 37.2 | 0.1 | acc.org |

Assessment of renal function is a critical aspect of Ularitide research, given its renal origin and known effects on diuresis and natriuresis. oup.comtctmd.comoup.com Common renal function biomarkers assessed in Ularitide trials include serum creatinine (B1669602) and N-terminal pro-B-type natriuretic peptide (NT-proBNP). nih.govoup.comacc.orgnih.gov Changes in serum creatinine from baseline, typically through 72 hours, are monitored as a secondary endpoint. onderzoekmetmensen.nl

In Phase II studies, Ularitide was generally associated with preserved short-term renal function. oup.comeurekalert.orgoup.commdedge.com For instance, the SIRIUS II trial found no signs of compromise in renal function, whether measured by 24-hour urine output, changes in serum creatinine levels, or creatinine clearance. eurekalert.orgoup.com However, in the TRUE-AHF trial, while Ularitide led to significant decreases in NT-proBNP, it also resulted in significant increases in serum creatinine (p = 0.005) compared with placebo. acc.org This suggests a more complex interaction with renal function in a larger patient population or over a longer observation period than initially observed in earlier phase trials. Other biomarkers, such as cystatin C (for renal damage) and troponin I (for myocardial damage), have also been assessed, with some studies indicating no significant changes in these markers throughout the study period. nih.gov

Future Directions and Research Gaps for Ularitide

Investigation of Ularitide in Specific Acute Heart Failure Phenotypes

Research is needed to understand Ularitide's effectiveness across various acute heart failure (AHF) phenotypes acc.orgfrontiersin.orgajol.info. The heterogeneity of AHF patient populations, characterized by differing etiologies, comorbidities, and hemodynamic profiles, suggests that a "one-size-fits-all" approach may not be optimal. Future studies could focus on identifying specific patient subgroups that might derive greater benefit from Ularitide. This includes exploring its role in patients with preserved versus reduced ejection fraction, or those with particular patterns of congestion or renal dysfunction onderzoekmetmensen.nlahajournals.org. Understanding the differential responses in these phenotypes could lead to more targeted and effective therapeutic strategies.

Pediatric Research and Clinical Application

Currently, there is a significant lack of data regarding Ularitide's use in pediatric heart failure frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.come-cep.org. While Ularitide has shown promise in adult ADHF, its effects on the pediatric population remain largely unexplored mdpi.come-cep.org. Although one case report indicated its effectiveness in acute renal failure in an 18-month-old child, comprehensive clinical trials are absent jodrugs.com. Pediatric heart failure often presents with different etiologies and pathophysiologies compared to adults, necessitating dedicated research to establish the safety, efficacy, and appropriate application of Ularitide in this vulnerable population nih.gove-cep.org.

Combination Therapy Strategies to Enhance Efficacy

Exploring combination therapy strategies is a promising avenue to enhance Ularitide's efficacy springer.com. Ularitide's mechanism of action, which involves natriuresis, diuresis, and vasodilation, could be synergistic with other agents that target different pathways involved in heart failure progression drugbank.compatsnap.comtandfonline.com. For instance, preclinical studies have shown that combining Ularitide with vasopeptidase inhibitors, which prevent the degradation of natriuretic peptides, could potentiate its cardiorenal actions and improve survival in experimental heart failure models ajol.infotandfonline.com. Further clinical investigation into such combinations could lead to more comprehensive and effective treatment regimens for AHF.

Exploration of Novel Delivery Methods

The primary mode of administration for Ularitide in clinical trials has been continuous intravenous infusion frontiersin.orgajol.infonih.gov. Exploring novel delivery methods could improve patient convenience, adherence, and potentially expand its therapeutic applications. Research into alternative administration routes, such as subcutaneous delivery or sustained-release formulations, could facilitate its use in outpatient settings or for longer-term management, potentially overcoming some of the limitations observed with acute intravenous administration frontiersin.orgajol.info.

Translational Research for Optimal Integration into Clinical Practice

Translational research is crucial for optimally integrating Ularitide into clinical practice frontiersin.orgajol.info. This involves bridging the gap between clinical trial findings and real-world application. Studies focusing on patient selection criteria, early initiation of therapy, and the identification of biomarkers that predict response to Ularitide are essential. For example, the TRUE-AHF trial aimed for early enrollment of patients within 12 hours of presentation, suggesting that timing of intervention might be critical oup.comahajournals.orgresearchgate.netnih.gov. Further research is needed to refine these aspects and develop clear guidelines for its use in diverse clinical settings, potentially leveraging advanced diagnostics to characterize pharmacological properties and evaluate benefit-risk profiles fiercebiotech.com.

Comparative Studies with Other Emerging Therapies in Cardiovascular Diseases

Direct comparative studies between Ularitide and other emerging therapies in cardiovascular diseases, particularly in AHF, are needed nih.gov. While Ularitide has demonstrated favorable hemodynamic effects compared to placebo and some other vasoactive drugs in meta-analyses, head-to-head comparisons with newer agents or established therapies are largely absent nih.govjacc.org. Such studies would provide valuable insights into Ularitide's relative efficacy, safety, and cost-effectiveness within the evolving landscape of heart failure management. This includes comparisons with other natriuretic peptides, as well as novel drug classes that have shown promise in heart failure.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Ularitide’s pharmacological effects, and what methodological considerations are critical for reproducibility?

- Answer: Preclinical studies of Ularitide often employ rodent models of heart failure or renal dysfunction to evaluate natriuretic and vasodilatory effects. Key considerations include:

-

Model selection: Rodent models (e.g., pressure-overload-induced heart failure) vs. large-animal models (e.g., canine models for hemodynamic profiling).

-

Dosage calibration: Adjusting doses based on interspecies metabolic differences (e.g., scaling by body surface area).

-

Endpoint validation: Biomarkers like urinary cGMP levels or plasma NT-proBNP must correlate with functional outcomes (e.g., ejection fraction).

-

Control groups: Sham-operated or vehicle-treated controls to isolate Ularitide-specific effects.

-

Reference: Ensure methods are detailed for reproducibility, per guidelines for experimental rigor .

Parameter Example Value (Rodent Model) Methodological Note Dose range 5–20 ng/kg/min Adjusted for metabolic rate scaling Primary endpoint Urinary sodium excretion Measured via 24-hr metabolic cages Key biomarker Plasma cyclic GMP ELISA validation required

Q. How is Ularitide’s pharmacokinetic (PK) profile characterized in preclinical studies, and what parameters inform translational dosing?

- Answer: PK studies focus on parameters like half-life (T1/2), clearance (CL), and volume of distribution (Vd). For Ularitide:

- Analytical methods: LC-MS/MS for plasma concentration quantification.

- Critical parameters:

- T1/2: ~5–7 minutes in humans, necessitating continuous IV infusion.

- CL: Renal clearance dominates due to peptide structure.

- Translational considerations: Interspecies differences in receptor affinity and protease activity require allometric scaling.

- Reference: PK data should be presented with statistical variability (e.g., SD/CI) and assay validation details .

Advanced Research Questions

Q. What strategies address contradictory efficacy data for Ularitide in acute heart failure trials, and how can future trials be optimized?

- Answer: Discrepancies in trials (e.g., varying effects on dyspnea scores vs. mortality) may stem from:

-

Patient heterogeneity: Subgroup analysis by baseline renal function or NT-proBNP levels.

-

Endpoint selection: Composite endpoints (e.g., dyspnea + rehospitalization) vs. isolated clinical metrics.

-

Dose optimization: Adaptive trial designs to adjust dosing based on interim PK/PD data.

-

Reference: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .

Trial Phase Contradiction Observed Proposed Resolution Phase III Improved symptoms, no mortality benefit Prioritize patient stratification Phase II Variable renal response Biomarker-guided dosing cohorts

Q. How do genetic polymorphisms in natriuretic peptide receptors (NPRs) influence Ularitide’s pharmacodynamics, and what are implications for personalized dosing?

- Answer: NPR-A/B polymorphisms (e.g., NPR1 rs5068) may alter receptor binding affinity or downstream signaling. Methodological approaches include:

- Genotyping cohorts: GWAS or targeted sequencing in clinical trial populations.

- Functional assays: In vitro receptor mutagenesis to quantify ligand-receptor kinetics.

- Population PK/PD modeling: Integrate genetic covariates to predict dose-response variability.

- Reference: Ethical clearance and participant selection criteria must align with human-subject research guidelines .

Q. What in vitro assays best elucidate Ularitide’s mechanism of action, and how are confounding factors mitigated?

- Answer: Key assays include:

- Receptor binding: Radiolabeled Ularitide competition assays (NPR-A vs. NPR-C).

- cGMP modulation: FRET-based sensors in cardiomyocytes or renal cells.

- Confounders: Control for endotoxin levels in peptide preparations and cell-line specificity (e.g., HEK293 vs. primary cells).

- Reference: Detailed protocols for assay validation are essential for reproducibility .

Methodological Guidelines for Ularitide Research

- Feasibility: Ensure questions are answerable within resource constraints (e.g., access to recombinant peptide synthesis) .

- Analytical rigor: Use multivariate regression to adjust for covariates in clinical data .

- Ethical compliance: Disclose conflicts of interest and obtain IRB approval for human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.